
(Z)-4-Amino-N,N'-bis(4-(trifluoromethyl)phenyl)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide is a compound characterized by the presence of trifluoromethyl groups attached to a benzimidamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-(trifluoromethyl)aniline with a suitable benzimidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
化学反应分析
Types of Reactions
(Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its potential therapeutic applications.
Medicine
In medicine, (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide may be explored for its potential as a drug candidate. Its trifluoromethyl groups can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics, such as increased durability and resistance to harsh conditions.
作用机制
The mechanism of action of (Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity, thereby influencing its overall biological activity.
相似化合物的比较
Similar Compounds
- (E)-2-Fluoro-N’-phenylbenzimidamide
- (E)-2-Fluoro-N’-(2-fluorophenyl)benzimidamide
- (Z)-3-Fluoro-N’-(4-fluorophenyl)benzimidamide
- (Z)-4-Fluoro-N’-(4-fluorophenyl)benzimidamide
Uniqueness
(Z)-4-Amino-N,N’-bis(4-(trifluoromethyl)phenyl)benzimidamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C21H15F6N3 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
4-amino-N,N'-bis[4-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H15F6N3/c22-20(23,24)14-3-9-17(10-4-14)29-19(13-1-7-16(28)8-2-13)30-18-11-5-15(6-12-18)21(25,26)27/h1-12H,28H2,(H,29,30) |
InChI 键 |
FQCLJXVORPLSPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)C(F)(F)F)NC3=CC=C(C=C3)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



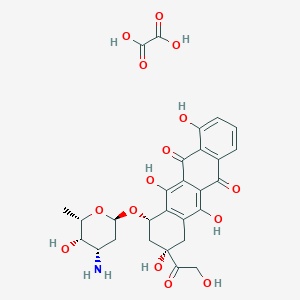
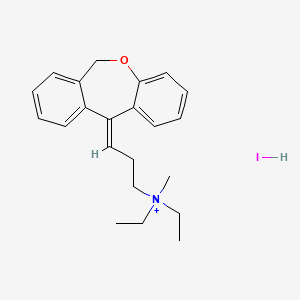
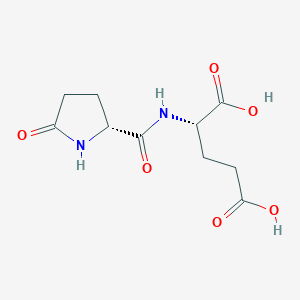

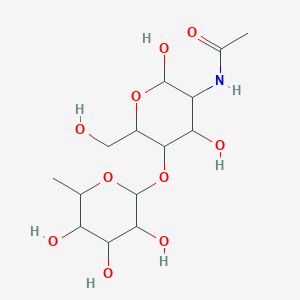
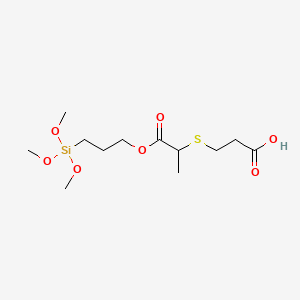
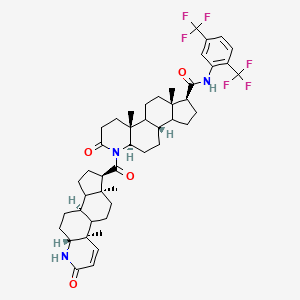
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
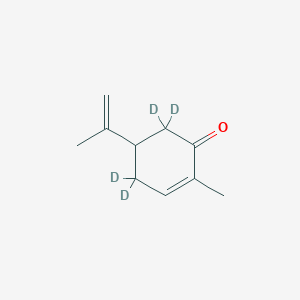
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
